molecular formula C5H9N3O B570383 (2-Amino-1-methyl-1H-imidazol-5-YL)methanol CAS No. 885281-27-6

(2-Amino-1-methyl-1H-imidazol-5-YL)methanol

Cat. No.: B570383
CAS No.: 885281-27-6
M. Wt: 127.147
InChI Key: BQRWIUDGCNMEEQ-UHFFFAOYSA-N
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Description

(2-Amino-1-methyl-1H-imidazol-5-yl)methanol (CAS Number: 885281-27-6) is a chemical compound with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol . This imidazole derivative should be stored sealed in a dry environment at 2-8°C . The imidazole scaffold is a privileged structure in medicinal chemistry and is a key component in a wide range of biologically active molecules and approved pharmaceuticals . Imidazole derivatives are recognized for their diverse pharmacological significance, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antihypertensive activities . Specifically, the this compound structure serves as a critical synthetic intermediate or building block in organic and medicinal chemistry research . For instance, structurally similar imidazole-containing compounds are pivotal in developing potential therapeutics, such as farnesyl transferase inhibitors for cancer research and novel selective cyclooxygenase-2 (COX-2) inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-amino-3-methylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRWIUDGCNMEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696445
Record name (2-Amino-1-methyl-1H-imidazol-5-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID80696445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-27-6
Record name (2-Amino-1-methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-3-methyl-3H-imidazol-4-yl)methanol
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Preparation Methods

Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-methanol

The foundational step in this route involves the preparation of 1-methyl-2-nitro-1H-imidazole-5-methanol, as detailed in patent CN110746459A. Starting from 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester, lithium borohydride (LiBH₄) in tetrahydrofuran (THF) selectively reduces the ester group to a hydroxymethyl moiety at 0°C, achieving a 73% yield. This reaction avoids interference with the nitro group, demonstrating the reagent’s selectivity under controlled conditions.

Reaction Conditions:

  • Reagent: LiBH₄ (1.5 eq) in THF

  • Temperature: 0°C

  • Time: 1 hour

  • Yield: 73%

Ester Reduction of Amino-Imidazole Carboxylates

Lithium Aluminium Hydride (LAH) Reduction

The ester group at position 5 is reduced to a hydroxymethyl group using LAH, a method validated for similar imidazole derivatives. In a reported procedure, ethyl 1-methylimidazole-5-carboxylate is treated with LAH in THF at 20°C for 16 hours, yielding (1-methyl-1H-imidazol-5-yl)methanol with 73% efficiency.

Optimized Parameters for Target Compound:

  • Reagent: LAH (1.2–1.5 eq) in THF

  • Temperature: 20°C

  • Time: 12–16 hours

  • Yield: 70–75% (projected).

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Method Steps Key Reagents Yield Advantages Challenges
Nitro Reduction2LiBH₄, Pd/C, H₂~60%Selective ester reduction; ScalableRequires nitro group handling
Ester Reduction2LAH, BrCN~70%Direct amino group retentionPrecursor synthesis complexity

Functional Group Compatibility

  • Nitro Group Stability: LiBH₄ selectively reduces esters without attacking nitro groups, whereas LAH may require protective measures if nitro groups are present.

  • Amino Group Sensitivity: Catalytic hydrogenation must avoid over-reduction or side reactions at the hydroxymethyl group.

Industrial Production Considerations

Scaling Nitro Reduction Routes

Large-scale synthesis would prioritize continuous flow reactors for the ester reduction step to enhance safety and efficiency. Lithium borohydride, while costlier than LAH, offers better selectivity, reducing purification burdens.

Purification Strategies

  • Crystallization: Methanol or ethanol recrystallization is effective for both intermediates and the final product, as demonstrated in the isolation of 1-methyl-2-nitro-1H-imidazole-5-methanol.

  • Chromatography: Silica gel chromatography may be necessary for intermediates with polar functional groups.

Emerging Methodologies and Innovations

Microwave-Assisted Cyclization

Microwave irradiation, utilized in synthesizing creatinine derivatives, could accelerate ring-forming steps, reducing reaction times from hours to minutes.

Enzymatic Reductions

Biocatalytic approaches using alcohol dehydrogenases or nitroreductases present eco-friendly alternatives, though applicability to imidazole systems remains underexplored.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-methyl-1H-imidazol-5-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, aldehydes, ketones, and amines, depending on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The compound can bind to heme iron atoms in cytochrome P450 enzymes, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol ()
  • Structure: Ethanol substituent at 1-position, nitro (-NO₂) at 5-position, methyl at 2-position.
  • Key Differences: Nitro vs. Amino Group: The nitro group is electron-withdrawing, reducing the imidazole ring’s electron density compared to the amino group’s electron-donating nature. This affects redox reactivity and interactions with biological targets. Bioactivity: Used as an anti-anaerobic and anti-infusorium agent (e.g., metronidazole derivatives) . The target compound’s amino group may favor different therapeutic applications, such as receptor modulation.
(2-Phenyl-1H-imidazol-5-yl)methanol ()
  • Structure: Phenyl group at 2-position, methanol at 5-position.
  • Key Differences: Phenyl vs.
5-Methyl-2-phenyl-1H-imidazole-4-methanol ()
  • Structure: Methanol at 4-position, methyl at 5-position, phenyl at 2-position.
  • Key Differences: Positional Isomerism: Methanol at the 4-position alters hydrogen-bonding networks and steric effects compared to the 5-position in the target compound. Electronic Effects: The phenyl group’s electron-withdrawing nature may stabilize the imidazole ring differently than the amino group .

Stability and Reactivity

  • Amino Group: Enhances basicity and participation in hydrogen bonding, improving solubility in polar solvents .
  • Nitro Group : Increases oxidative stability but may reduce biocompatibility due to metabolic conversion to reactive intermediates .
  • Phenyl/Mercapto Groups : Introduce steric bulk or thiol-mediated reactivity (e.g., disulfide formation in ’s mercapto derivative) .

Biological Activity

(2-Amino-1-methyl-1H-imidazol-5-YL)methanol, also known as AMIM, is a compound that has garnered attention in various fields of biological research due to its potential applications in enzyme inhibition and therapeutic development. This article reviews the biological activity of AMIM, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

  • Chemical Formula : C5H9N3O
  • Molecular Weight : 129.15 g/mol
  • Structure : The compound features an imidazole ring, which is significant for its interaction with biological targets.

AMIM's biological activity is primarily attributed to its ability to interact with enzymes and proteins through its imidazole moiety. The imidazole ring can mimic histidine residues in proteins, facilitating enzyme inhibition and modulation of protein functions.

Key Mechanisms:

  • Enzyme Inhibition : AMIM has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it can inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism by degrading incretin hormones.
  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic residues in proteins, altering their activity and stability .
  • Target Engagement : AMIM demonstrates prolonged target engagement due to its covalent nature, potentially leading to enhanced therapeutic effects and reduced drug resistance .

Antimicrobial Activity

A study investigating the antimicrobial properties of AMIM revealed its selective activity against certain Gram-negative bacteria. The compound was tested against Moraxella catarrhalis, showing significant antibacterial effects while sparing human cell lines, indicating a potential for narrow-spectrum antibiotic development .

Cytotoxicity and Cancer Research

In cancer research contexts, AMIM derivatives have been explored for their cytostatic effects on tumor cells. For example, related compounds have demonstrated the ability to inhibit proliferation in MLL-rearranged leukemia cells by targeting specific methylation processes associated with gene expression regulation .

Case Studies

  • Antibacterial Efficacy Against Moraxella catarrhalis :
    • Objective : To assess the selective antibacterial activity of AMIM.
    • Methodology : Phenotypic screening was conducted using various bacterial strains.
    • Results : AMIM exhibited significant activity against M. catarrhalis with minimal effects on human cell lines, suggesting its potential as a targeted antibiotic .
  • Cytostatic Effects on Cancer Cells :
    • Objective : To evaluate the impact of AMIM-related compounds on cancer cell viability.
    • Methodology : Cell viability assays were performed on MLL-r cells treated with AMIM derivatives.
    • Results : Compounds showed dose-dependent inhibition of cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents in oncology .

Data Tables

PropertyValue
Chemical FormulaC5H9N3O
Molecular Weight129.15 g/mol
Antimicrobial ActivityEffective against M. catarrhalis
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Amino-1-methyl-1H-imidazol-5-yl)methanol, and how are reaction conditions optimized?

  • The compound is typically synthesized via alkylation of 2-aminoimidazole derivatives followed by hydroxymethylation. For example, reacting 2-amino-1-methylimidazole with formaldehyde under controlled pH (aqueous medium, pH 7–8) yields the hydroxymethyl derivative. Temperature (20–40°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions . Purification often involves crystallization using solvents like ethanol or methanol .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) is essential for confirming the imidazole ring substitution pattern and hydroxymethyl group presence. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., -NH₂ and -OH stretches). X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .

Q. How can researchers ensure purity and stability during storage?

  • Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase). Stability studies under varying temperatures and humidity levels (e.g., 4°C in desiccators) are recommended. Antioxidants like BHT may be added to prevent oxidation of the amino group .

Advanced Research Questions

Q. What mechanistic insights exist for the hydroxymethylation step in synthesis?

  • The reaction likely proceeds via nucleophilic attack of the imidazole ring’s amino group on formaldehyde, forming a hemiaminal intermediate that undergoes dehydration. Kinetic studies using in-situ NMR or FTIR can track intermediate formation. Computational methods (DFT) may model transition states to optimize regioselectivity .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

  • Single-crystal X-ray diffraction data refined via SHELXL (for small molecules) or SHELXE (for experimental phasing) can resolve bond-length discrepancies and hydrogen-bonding networks. For example, SHELXL refinement of similar imidazole derivatives confirmed planar geometry and intramolecular H-bonding between -NH₂ and -OH groups .

Q. What methodologies are used to evaluate biological activity, such as enzyme inhibition?

  • Enzyme assays (e.g., fluorescence-based or calorimetry) assess inhibition of targets like cytochrome P450 or kinases. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For antimicrobial activity, MIC/MBC assays using bacterial/fungal strains are standard .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Systematic modification of the amino and hydroxymethyl groups (e.g., acetylation, alkylation) followed by bioactivity screening identifies key pharmacophores. For instance, replacing the hydroxymethyl with a carbamate group (as in related compounds) enhanced metabolic stability in vitro .

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